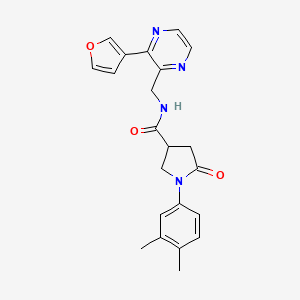
1-(3,4-dimethylphenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethylphenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C22H22N4O3 and its molecular weight is 390.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(3,4-dimethylphenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-oxopyrrolidine-3-carboxamide (CAS Number: 2034500-08-6) is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The molecular formula of the compound is C22H22N4O3, with a molecular weight of 390.4 g/mol . The structure features a pyrrolidine ring, which is known for its biological relevance, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| CAS Number | 2034500-08-6 |
| Molecular Formula | C22H22N4O3 |
| Molecular Weight | 390.4 g/mol |
Anticancer Activity
Recent research has indicated that derivatives of oxopyrrolidine compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to the one demonstrate cytotoxic effects against human lung adenocarcinoma (A549) cells. The cytotoxicity was evaluated using MTT assays, which measure cell viability post-treatment.
Case Studies
-
Cytotoxicity against A549 Cells :
- Compounds were tested at a concentration of 100 µM for 24 hours .
- Results indicated varying degrees of cytotoxicity, with some compounds reducing cell viability by up to 66% compared to untreated controls.
- Notably, certain modifications in the chemical structure (such as the introduction of halogen substituents) enhanced anticancer activity significantly.
- Comparison with Standard Chemotherapeutics :
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for its antimicrobial effects against multidrug-resistant pathogens.
Key Findings
- Screening Against Pathogens : The compound was screened against various strains including Staphylococcus aureus and Escherichia coli, demonstrating promising activity.
- Mechanism of Action : The mechanism through which these compounds exert their antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Structure-Activity Relationship (SAR)
The biological activity of the compound can be significantly influenced by its structural components.
| Structural Feature | Effect on Activity |
|---|---|
| Presence of furan and pyrazin moieties | Enhances both anticancer and antimicrobial properties |
| Substituents on the phenyl ring | Modifications can lead to increased potency against cancer cells |
| Oxopyrrolidine core | Essential for maintaining biological activity |
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-14-3-4-18(9-15(14)2)26-12-17(10-20(26)27)22(28)25-11-19-21(24-7-6-23-19)16-5-8-29-13-16/h3-9,13,17H,10-12H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYPOCJLOWIPCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NC=CN=C3C4=COC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














